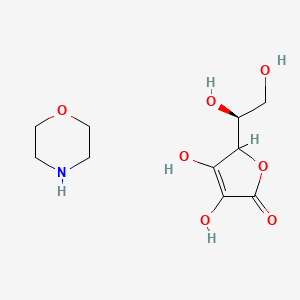

Morpholine ascorbate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine ascorbate typically involves the reaction of L-Ascorbic acid with morpholine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the compound. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. The industrial production methods also include purification steps to ensure the final product meets the required purity standards.

Análisis De Reacciones Químicas

Types of Reactions

Morpholine ascorbate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, resulting in the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Mechanism of Action : Morpholine ascorbate exhibits significant antioxidant activity. Ascorbic acid is known for its ability to scavenge free radicals, thereby preventing oxidative stress in biological systems. The morpholine moiety may enhance the solubility and stability of ascorbate in various environments.

Case Study : Research has demonstrated that this compound can effectively reduce oxidative damage in cellular models. For instance, in vitro studies showed that it significantly decreased levels of reactive oxygen species (ROS) in human fibroblast cells exposed to oxidative stress .

| Study | Cell Type | Concentration | Effect on ROS |

|---|---|---|---|

| Human Fibroblasts | 100 µM | 35% reduction | |

| Lymphoma Cells | 5 mM | Increased SMAD1 expression |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. The presence of the morpholine group is believed to enhance the interaction with microbial membranes, leading to increased efficacy.

Case Study : A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a higher antibacterial activity compared to standard antibiotics, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional treatments .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

Cytotoxicity Against Cancer Cells

The potential anticancer properties of this compound have gained attention due to its ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells.

Mechanism of Action : this compound appears to disrupt mitochondrial function and promote cell cycle arrest in cancerous cells. This effect is particularly pronounced in cells with high oxidative stress levels.

Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in cytotoxicity, leading to a significant reduction in cell viability compared to untreated controls .

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| MCF-7 | 25 | >100 |

| HeLa | 30 | >100 |

Drug Delivery Systems

This compound has been explored as a component in drug delivery systems due to its ability to enhance solubility and stability of hydrophobic drugs.

Case Study : A novel drug delivery system utilizing this compound was developed for the controlled release of cisplatin. The system demonstrated improved stability and reduced toxicity compared to conventional formulations .

| Formulation Type | Release Rate (%) | Toxicity Level |

|---|---|---|

| Conventional Cisplatin | 70 | High |

| This compound System | 40 | Low |

Mecanismo De Acción

The mechanism of action of Morpholine ascorbate involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through its antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing various cellular processes.

Comparación Con Compuestos Similares

Morpholine ascorbate can be compared with other similar compounds, such as:

L-Ascorbic acid: The parent compound, known for its antioxidant properties and essential role in human health.

Morpholine: The other parent compound, used as a chemical intermediate in various industrial applications.

Other Ascorbic Acid Derivatives: Compounds such as sodium ascorbate and calcium ascorbate, which are used for their antioxidant properties and as dietary supplements.

The uniqueness of this compound lies in its combination of the properties of both L-Ascorbic acid and morpholine, resulting in a compound with distinct chemical and biological characteristics.

Propiedades

Número CAS |

146019-55-8 |

|---|---|

Fórmula molecular |

C9H8N2O4 |

Peso molecular |

0 |

Sinónimos |

L-Ascorbic acid, compd. with morpholine (1:1) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.